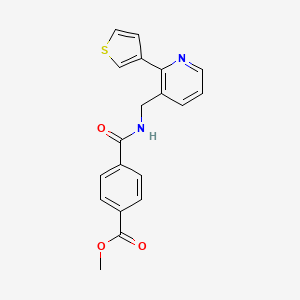

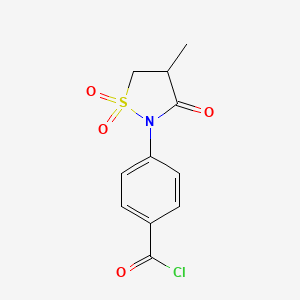

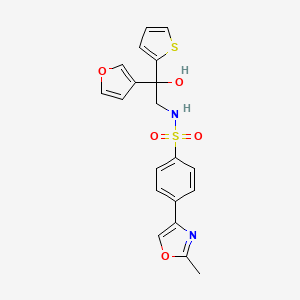

![molecular formula C8H13Br B2812154 7-Bromospiro[3.4]octane CAS No. 2416228-81-2](/img/structure/B2812154.png)

7-Bromospiro[3.4]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.4]octane is a type of spirocyclic compound . Spirocyclic structures have seen a dramatic increase in attention in recent years due to their applications in drug discovery . They are inherently highly 3-dimensional structures .

Synthesis Analysis

While specific synthesis methods for “7-Bromospiro[3.4]octane” are not available, there are studies on the synthesis of related spirocyclic compounds . For example, stereoselective synthesis approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings have been developed .Molecular Structure Analysis

The molecular structure of spiro[3.4]octane consists of a single fully-substituted carbon atom connecting two cyclic structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Scientific Research Applications

Synthesis and Chemical Reactions

- Electrophilic and Free Radical Additions : Research on dispiro[2.0.2.2]oct-7-ene, a compound related to 7-Bromospiro[3.4]octane, demonstrates its synthesis via debromination and dechlorination processes. Electrophilic additions of halogens and hydroboration-oxidation reactions highlight the compound's utility in synthesizing various halogenated and hydroxylated derivatives, showing potential applications in creating building blocks for further chemical synthesis (Bottini & Cabral, 1978).

Material Science Applications

- Inhibition Performances for Mild Steel Protection : The study of spirocyclopropane derivatives, which share structural motifs with this compound, reveals their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications of this compound derivatives in corrosion protection, which could be beneficial for materials science and engineering (Chafiq et al., 2020).

Polymer Science

- Efficient Gas Phase Polymer Deposition : A study on the laser-induced thermolysis of 4-silaspiro[3.4]octane for organosilicon polymer deposition suggests that similar processes could be developed for this compound derivatives. This method indicates a pathway for depositing thin polymer films, potentially useful in electronics and protective coatings (Sedláčková et al., 1989).

Drug Discovery

- Building Blocks for Polyketides : The transformation of related spirocyclic compounds into building blocks for the synthesis of natural compounds with antitumor activity suggests that this compound could serve as a precursor in the synthesis of bioactive molecules. This application is crucial for the development of new therapeutic agents (Shklyaruck, 2015).

properties

IUPAC Name |

7-bromospiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFSAWNUPXPNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

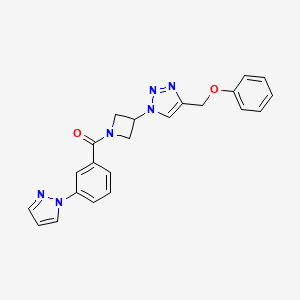

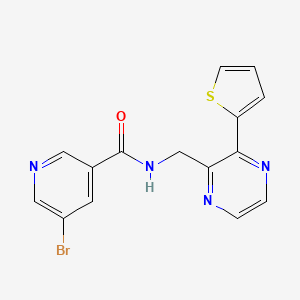

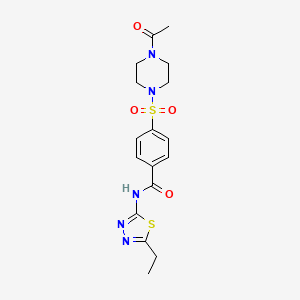

![2-(2-Fluorophenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2812072.png)

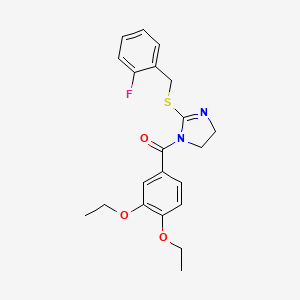

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)

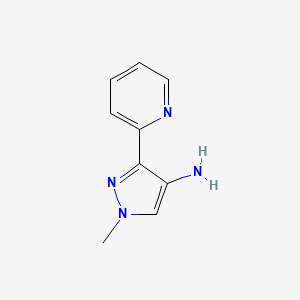

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2812084.png)